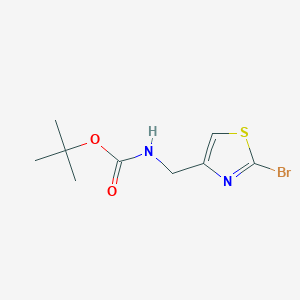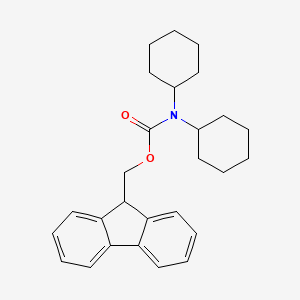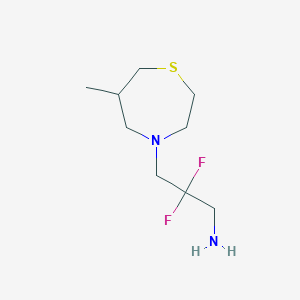
(2,2'-Bipyridyl)(2,2'-bis(4-tert-butylpyridine))rutheniumdichloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride is a coordination complex that features ruthenium as the central metal atom. This compound is known for its unique photophysical and electrochemical properties, making it a valuable material in various scientific and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride typically involves the coordination of ruthenium with 2,2’-bipyridyl and 2,2’-bis (4-tert-butylpyridine) ligands. The reaction is carried out in an inert atmosphere to prevent oxidation and is often performed in solvents such as dimethyl sulfoxide (DMSO) or dichloromethane (DCM). The reaction mixture is heated to facilitate the coordination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically purified using techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: Ligand substitution reactions can occur, where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ruthenium(III) complexes, while reduction reactions may produce ruthenium(II) complexes .
科学研究应用
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions and as a photosensitizer in photochemical studies.
Biology: Employed in bioimaging and as a probe for studying biological processes.
Medicine: Investigated for its potential use in photodynamic therapy for cancer treatment.
Industry: Utilized in the development of light-emitting devices and solar cells.
作用机制
The mechanism by which (2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride exerts its effects involves the interaction of the ruthenium center with various molecular targets. The compound can undergo photoinduced electron transfer, which is crucial for its role as a photosensitizer. The pathways involved include the generation of reactive oxygen species, which can induce cell damage in photodynamic therapy .
相似化合物的比较
Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II) chloride: Another ruthenium-based complex with similar photophysical properties.
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium hexafluorophosphate: A compound with similar ligands but different counterions.
Uniqueness
(2,2’-Bipyridyl) (2,2’-bis (4-tert-butylpyridine)) ruthenium dichloride is unique due to its combination of ligands, which impart distinct steric and electronic properties. This uniqueness makes it particularly effective in specific applications, such as photodynamic therapy and as a photosensitizer in solar cells .
属性
分子式 |
C34H36Cl2N10Ru |
|---|---|
分子量 |
756.7 g/mol |
IUPAC 名称 |
4-tert-butyl-2-(4-tert-butylpyridin-2-yl)pyridine;2-pyrazin-2-ylpyrazine;ruthenium(2+);dichloride |
InChI |
InChI=1S/C18H24N2.2C8H6N4.2ClH.Ru/c1-17(2,3)13-7-9-19-15(11-13)16-12-14(8-10-20-16)18(4,5)6;2*1-3-11-7(5-9-1)8-6-10-2-4-12-8;;;/h7-12H,1-6H3;2*1-6H;2*1H;/q;;;;;+2/p-2 |
InChI 键 |
KYDSMLFCSOQOTC-UHFFFAOYSA-L |
规范 SMILES |
CC(C)(C)C1=CC(=NC=C1)C2=NC=CC(=C2)C(C)(C)C.C1=CN=C(C=N1)C2=NC=CN=C2.C1=CN=C(C=N1)C2=NC=CN=C2.[Cl-].[Cl-].[Ru+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



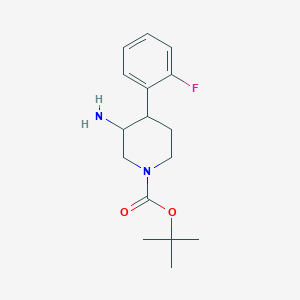

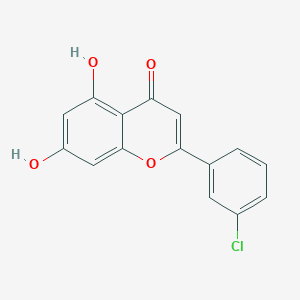
![1H-Isoindole-1,3(2H)-dione, 2-[4-(hydroxymethyl)cyclohexyl]-](/img/structure/B13147964.png)



